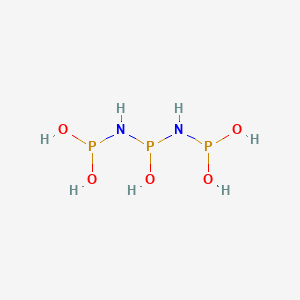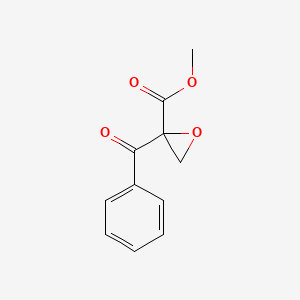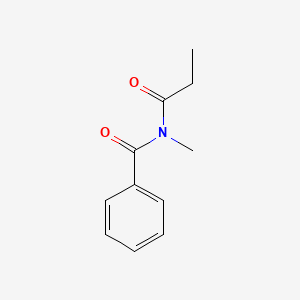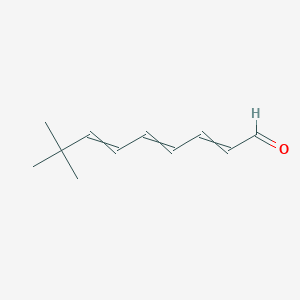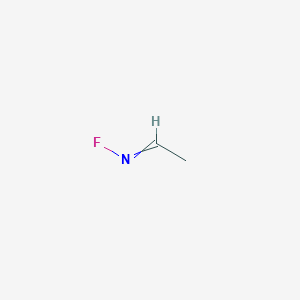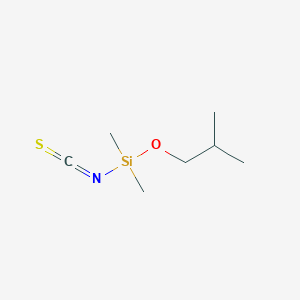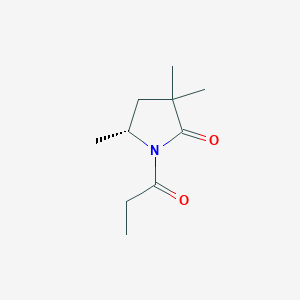![molecular formula C8H16O4Si B14269931 [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol CAS No. 159580-52-6](/img/structure/B14269931.png)
[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol: is a silane-based compound known for its unique structure and reactivity. It is often used as a coupling agent to functionalize various substrates, improving the dispersion of nanoparticles and serving as an adhesion promoter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with water under controlled conditions. The reaction is catalyzed by acids or bases to facilitate the hydrolysis of the trimethoxysilane group, resulting in the formation of the silanetriol .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis processes, where the precursor silane is reacted with water in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the epoxy group, converting it into a diol.
Substitution: The silanol groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a coupling agent to functionalize substrates, enhancing the dispersion of nanoparticles .
- Employed in the synthesis of SiCOH films via sol-gel processes .
Biology:
- Utilized in the fabrication of nanoscale polymeric structures, which can be applied in biological research .
Medicine:
- Potential applications in drug delivery systems due to its ability to modify surfaces and improve adhesion .
Industry:
Mécanisme D'action
The primary mechanism of action of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol involves its ability to modify surfaces and improve the dispersion of nanoparticles. The silanol groups can form strong bonds with various substrates, enhancing adhesion and compatibility. This property is particularly useful in the fabrication of composite materials and coatings .
Comparaison Avec Des Composés Similaires
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- [2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl]triethoxysilane
Comparison:
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane: Similar in structure but contains trimethoxysilane groups instead of silanetriol. It is also used as a coupling agent and adhesion promoter .
- [2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl]triethoxysilane: Contains triethoxysilane groups and is used for similar applications, such as functionalizing substrates and improving adhesion .
Uniqueness: The presence of silanetriol groups in [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol provides unique reactivity and bonding capabilities, making it particularly effective in applications requiring strong adhesion and surface modification .
Propriétés
Numéro CAS |
159580-52-6 |
|---|---|
Formule moléculaire |
C8H16O4Si |
Poids moléculaire |
204.30 g/mol |
Nom IUPAC |
trihydroxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C8H16O4Si/c9-13(10,11)4-3-6-1-2-7-8(5-6)12-7/h6-11H,1-5H2 |
Clé InChI |
HGSGHQACQYXMLN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(O2)CC1CC[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


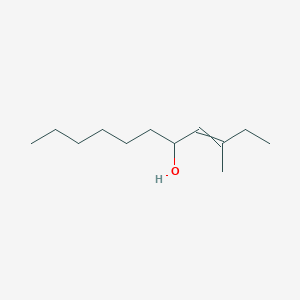
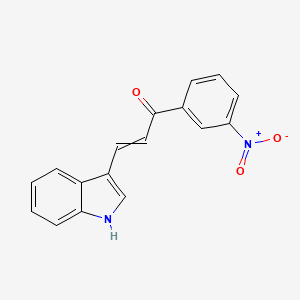

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

